Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate
Overview
Description
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a derivative of octahydrocyclopenta[b]pyrrole, featuring an amino group and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps. One common synthetic route starts with the cyclization of a suitable precursor to form the octahydrocyclopenta[b]pyrrole core. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly those involving amino groups and cyclic structures.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with molecular targets through its amino and ester groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate: This compound has a similar structure but with a larger ring system, which may affect its chemical properties and applications.
Tert-butyl 3a-amino-hexahydrocyclopenta[b]pyrrole-1-carboxylate:
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBKTTUXJKGATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125175 | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438241-27-0 | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[b]pyrrole-1(2H)-carboxylic acid, 3a-aminohexahydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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